molecular formula C14H14O3 B1310053 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 83688-44-2

3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No. B1310053
CAS RN: 83688-44-2
M. Wt: 230.26 g/mol
InChI Key: XWZHCDCMXBLZFJ-UHFFFAOYSA-N
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Description

3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 g/mol .


Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one from the available sources .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one are not fully detailed in the available sources .

Scientific Research Applications

Synthesis of Modified Coumarins

Research has shown that 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a key intermediate in the synthesis of various modified coumarins. For instance, this compound has been used to synthesize cycloheptane-annellated tetracyclic furocoumarins, which are modified analogs of psoralen containing a cycloheptane ring. These compounds have potential applications in the field of medicinal chemistry due to their unique structural features (Garazd et al., 2006).

Steroid Sulfatase Inhibition

A significant application of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one derivatives is in the development of steroid sulfatase (STS) inhibitors. Research involving the synthesis of bicoumarin thiophosphate derivatives based on this compound has demonstrated their efficacy as STS inhibitors. These findings are particularly relevant in the context of hormone-dependent breast cancer, as STS inhibition is a valuable strategy in managing this disease (Demkowicz et al., 2015).

Synthesis of Pyranochromene Derivatives

The compound has also been utilized in the synthesis of new pyranochromene derivatives. These derivatives are obtained through Michael addition domino cyclization processes and have potential applications in organic chemistry and drug development due to their unique structural properties (Mahdavinia & Peikarporsan, 2013).

Synthesis and Structural Analysis

Another notable application is in the synthesis of various chromen-6-one derivatives and their structural analysis. For example, the synthesis of different chromenones and the determination of their crystal structures provide insights into the molecular configurations and potential chemical reactivity of these compounds (Manolov et al., 2008).

Mechanism of Action

The mechanism of action for 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is not available in the sources I have access to .

Safety and Hazards

The safety information available indicates that 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is an irritant .

properties

IUPAC Name

3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHCDCMXBLZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419951
Record name 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

CAS RN

83688-44-2
Record name 667-Coumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 667-COUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X563HX34EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The first stage consists of condensing 2-carbetoxycycloheptanone with resorcinol in methanesulphonic acid, the reaction is taken to 25° C. for 4 hours. The intermediate 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one thus formed precipitates by adding ethanol then water then it is isolated by filtration, dried under vacuum at 60° C. and a yield of 78% is obtained. In a second stage, sulphonylisocyanate chloride is converted, in toluenic solution, to sulphamoyl chloride by the action of the formic acid, then condensed with the previous intermediate dissolved in N,N-dimethylacetamide (DMA). The reaction medium is treated with water and extracted with 2-methyltetrahydrofurane (2-MeTHF). The crude compound 1 is then obtained by filtration of the precipitate obtained by adding methylcyclohexane to the organic phase. Finally, pure compound 1 is obtained by recrystallization of the crude product by dissolution in acetone while hot and precipitation by adding methylcyclohexane (the addition of the antisolvent methylcyclohexane having the main purpose of increasing the yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one a potential scaffold for developing STS inhibitors?

A1: Research suggests that tricyclic coumarin analogs, specifically those incorporating a phosphate or thiophosphate group at the 3-hydroxy position, show promising STS inhibitory activity. 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one serves as a base structure that can be modified with various phosphate or thiophosphate moieties at this position. [, ] This modification strategy allows for exploring structure-activity relationships and identifying derivatives with optimal STS inhibition profiles.

Q2: How does the size of the tricyclic ring system in coumarin derivatives relate to their STS inhibitory activity?

A2: Studies exploring different tricyclic coumarin derivatives, including 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one, suggest that the size of the ring system influences STS inhibitory activity. [, ] While smaller ring systems might exhibit weaker inhibition, larger systems like the cyclohepta[c]chromen-6-one structure have shown promising results. Further research is necessary to fully elucidate the impact of ring size on binding affinity and inhibitory potency.

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